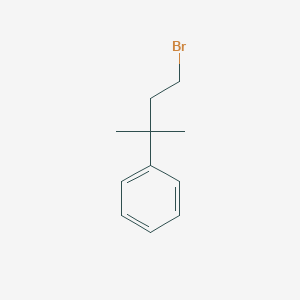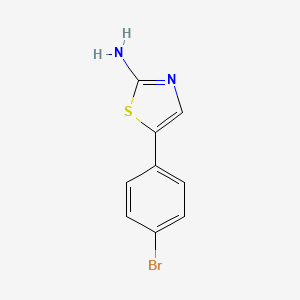
(4-Bromo-2-méthylbutan-2-yl)benzène
Vue d'ensemble
Description
(4-Bromo-2-methylbutan-2-yl)benzene, also referred to as 4-bromo-2-methylbutan-2-ylbenzene, is an organic compound that is commonly used in the synthesis of organic compounds. It is a colorless solid that is insoluble in water and has a low vapor pressure. 4-Bromo-2-methylbutan-2-ylbenzene has a wide range of applications in scientific research and laboratory experiments, and has been studied for its potential to be used in drug synthesis.
Applications De Recherche Scientifique
Synthèse organique
(4-Bromo-2-méthylbutan-2-yl)benzène: est un composé précieux en chimie organique, en particulier dans la synthèse de molécules complexes. Son atome de brome peut agir comme un bon groupe partant dans les réactions de substitution nucléophile, ce qui en fait un intermédiaire polyvalent pour la construction de liaisons carbone-carbone ou carbone-hétéroatome. Ce composé peut être utilisé pour synthétiser divers produits pharmaceutiques, agrochimiques et polymères en réagissant avec différents nucléophiles ou par le biais de réactions de couplage catalysées au palladium .
Produits pharmaceutiques
Dans l'industrie pharmaceutique, This compound peut être utilisé pour créer une large gamme d'agents thérapeutiques. Il sert de bloc de construction pour la synthèse d'ingrédients pharmaceutiques actifs (API) qui nécessitent un groupe phényle attaché à une chaîne carbonée bromée. L'atome de brome peut être ensuite fonctionnalisé pour introduire des pharmacophores supplémentaires, améliorant l'activité biologique et la spécificité des médicaments résultants .
Science des matériaux
Les scientifiques des matériaux peuvent utiliser This compound dans le développement de nouveaux matériaux. Son incorporation dans les polymères peut conduire à des matériaux ayant des propriétés uniques, telles qu'une stabilité thermique accrue ou un retardateur de flamme. De plus, il peut être utilisé dans la synthèse de semi-conducteurs organiques, qui sont essentiels au développement de dispositifs électroniques flexibles .
Chimie analytique
En chimie analytique, This compound peut être utilisé comme un étalon ou un composé de référence dans diverses méthodes chromatographiques et spectroscopiques. Il aide à l'étalonnage des instruments et sert de point de comparaison pour l'identification et la quantification de composés similaires dans des mélanges complexes .
Science de l'environnement
Les scientifiques de l'environnement peuvent explorer l'utilisation de This compound comme traceur ou marqueur dans les études environnementales. Sa signature chimique distincte permet de suivre les sources de pollution et d'étudier les processus chimiques dans l'atmosphère ou les masses d'eau. Comprendre son comportement et sa dégradation dans l'environnement peut également contribuer à l'évaluation de son impact écologique .
Biochimie
En biochimie, This compound peut être un précurseur de composés qui interagissent avec les systèmes biologiques. Il peut être utilisé pour synthétiser des molécules qui imitent les substrats naturels ou les inhibiteurs des enzymes, aidant à l'étude des voies biochimiques et à la découverte de nouvelles cibles médicamenteuses .
Mécanisme D'action
Target of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with molecules that can act as electrophiles.
Mode of Action
(4-Bromo-2-methylbutan-2-yl)benzene, like other benzene derivatives, can undergo electrophilic aromatic substitution . The mechanism involves two steps :
This mechanism maintains the aromaticity of the benzene ring throughout the reaction .
Analyse Biochimique
Biochemical Properties
(4-Bromo-2-methylbutan-2-yl)benzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with various enzymes and proteins, facilitating the formation of intermediates that are crucial for further biochemical processes. The compound’s bromine atom acts as an electrophile, allowing it to form sigma bonds with nucleophilic sites on enzymes and proteins, thereby influencing their activity and function .
Cellular Effects
The effects of (4-Bromo-2-methylbutan-2-yl)benzene on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, (4-Bromo-2-methylbutan-2-yl)benzene exerts its effects through electrophilic aromatic substitution. The bromine atom in the compound forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate can then interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form stable intermediates is key to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Bromo-2-methylbutan-2-yl)benzene have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are dependent on the stability and degradation rate of the compound in the experimental setup .
Dosage Effects in Animal Models
The effects of (4-Bromo-2-methylbutan-2-yl)benzene vary with different dosages in animal models. At low doses, the compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including enzyme inhibition and disruption of cellular processes. These threshold effects highlight the importance of dosage optimization in experimental studies involving this compound .
Metabolic Pathways
(4-Bromo-2-methylbutan-2-yl)benzene is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, (4-Bromo-2-methylbutan-2-yl)benzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of (4-Bromo-2-methylbutan-2-yl)benzene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity, as it needs to interact with specific biomolecules within these compartments to exert its biochemical effects .
Propriétés
IUPAC Name |
(4-bromo-2-methylbutan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBMCTHMOSBLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288140 | |
| Record name | (4-bromo-2-methylbutan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1197-97-3 | |
| Record name | NSC54366 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-bromo-2-methylbutan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)






